Ammonium tetraborate tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

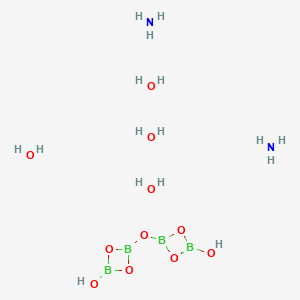

Ammonium tetraborate tetrahydrate, also known as ammonium biborate tetrahydrate, is a chemical compound with the formula (NH4)2B4O7·4H2O. It is a colorless crystalline substance that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium tetraborate tetrahydrate can be synthesized by reacting boric acid (H3BO3) with ammonium hydroxide (NH4OH). The reaction is as follows:

4H3BO3+2NH4OH→(NH4)2B4O7+7H2O

For the preparation of 100 grams of this compound, 106.45 grams of 25% ammonia and 93.91 grams of boric acid are required. The hot acid is added to a flask, followed by the gradual addition of the ammonium compound with stirring until the heating stops .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving boric acid and ammonium hydroxide in water, followed by heating the solution to 80-90°C to evaporate the water and concentrate the solution. The solution is then cooled to allow crystallization, and the crystals are separated and dried .

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium tetraborate tetrahydrate undergoes various chemical reactions, including:

Dehydration: When heated, it decomposes to form boron oxide (B2O3) and ammonia (NH3).

Hydrolysis: In aqueous solutions, it can hydrolyze to form boric acid and ammonium hydroxide.

Common Reagents and Conditions

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents under specific conditions.

Major Products Formed

Boron Oxide (B2O3): Formed during the dehydration process.

Boric Acid (H3BO3): Formed during hydrolysis in aqueous solutions.

Applications De Recherche Scientifique

Ammonium tetraborate tetrahydrate has a wide range of applications in scientific research:

Chemistry: Used as a boron source in the synthesis of boron-containing compounds.

Biology: Employed in the preparation of buffer solutions and as a preservative.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of glass, ceramics, and as a flame retardant

Mécanisme D'action

The mechanism of action of ammonium tetraborate tetrahydrate involves its ability to release boron ions in solution. These boron ions can interact with various molecular targets, including enzymes and cellular structures, affecting their function and activity. The compound’s boron content allows it to participate in various biochemical pathways, influencing processes such as cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium Tetraborate (Borax): Na2B4O7·10H2O

Ammonium Pentaborate: (NH4)2B5O8·4H2O

Ammonium Metaborate: NH4BO2

Uniqueness

Ammonium tetraborate tetrahydrate is unique due to its specific boron content and solubility properties. Unlike sodium tetraborate, it provides a source of both ammonium and borate ions, making it suitable for applications where both ions are required. Its tetrahydrate form also offers distinct crystallization and solubility characteristics compared to other borates .

Activité Biologique

Ammonium tetraborate tetrahydrate (ATT) is a boron compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and health sciences. This article explores the biological activity of ATT, focusing on its antioxidant properties, genotoxic effects, and potential antimicrobial applications.

This compound is represented by the chemical formula NH4B4O7⋅4H2O. It appears as colorless crystals that are soluble in water. Its dual role as a nutrient and buffering agent makes it particularly valuable in agricultural applications.

Antioxidant Activity

Recent studies have investigated the antioxidant potential of this compound. A significant study conducted by Celikezen et al. evaluated its effects on cultured human blood cells. The findings indicated that:

- Antioxidant Capacity : ATT exhibited notable antioxidant activity at low concentrations (5 to 40 mg/L), significantly increasing total antioxidant capacity (TAC) without affecting total oxidative stress (TOS) levels across tested concentrations .

- Genotoxicity Testing : The compound was found to be non-mutagenic, as no chromosomal aberrations or micronuclei were observed in treated blood cultures, suggesting a favorable safety profile for biological applications .

Table 1: Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) Levels

| Treatment Concentration (mg/L) | TAC (mmol Trolox Equiv. L−1) | TOS (mmol H2O2 Equiv. L−1) |

|---|---|---|

| Control | 5.96 ± 0.61 | 12.34 ± 2.94 |

| 5 | Increased | No change |

| 10 | Increased | No change |

| 20 | Increased | No change |

| 40 | Increased | No change |

| 80 | No change | No change |

| 160 | No change | No change |

| 320 | No change | No change |

| 640 | No change | No change |

| 1280 | No change | No change |

Antimicrobial Properties

While specific data on the antimicrobial efficacy of this compound is limited, some studies suggest that boron compounds, including ATT, may inhibit the growth of certain bacteria and fungi . This property could be leveraged in agricultural settings to enhance plant growth and health by controlling microbial populations in the soil.

Applications in Agriculture

This compound serves as a micronutrient in agricultural practices, promoting plant growth and improving yield. Its buffering properties help maintain optimal pH levels in soil, which is crucial for nutrient availability.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that this compound could enhance antioxidant enzyme activities in erythrocytes, similar to other boron compounds like borax and colemanite .

- Environmental Impact : Research indicates that while ATT has beneficial effects in controlled environments, further studies are needed to assess its long-term impacts on ecosystems when used as an agricultural supplement .

Propriétés

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-87-4 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.